Potassium 1-hexynyltrifluoroborate
Overview
Description
Potassium 1-hexynyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C6H9BF3K and a molecular weight of 188.04 g/mol . This compound is part of a broader class of organotrifluoroborates, which are known for their stability and utility in various organic transformations . This compound is particularly valued for its role in cross-coupling reactions and other carbon-carbon bond-forming processes .
Mechanism of Action
Target of Action
Potassium 1-hexynyltrifluoroborate is a type of organotrifluoroborate, which are known to be versatile reagents in organic synthesis . They are often used as catalysts in the synthesis of organic metal compounds, organic anions, and chelating ligands . The primary targets of this compound are therefore the reactant molecules in these synthesis reactions.
Mode of Action
They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . In this manner, they represent stable reservoirs for their more reactive counterparts .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific synthesis reactions in which it is used. In general, organotrifluoroborates are involved in both carbon-carbon and carbon-heteroatom bond-forming processes . They have been used in a variety of synthetic methods development, including cross-coupling and other carbon-carbon bond-forming processes .
Pharmacokinetics
Like other organotrifluoroborates, it is expected to be stable and non-volatile, which could impact its bioavailability if it were to be used in a biological context .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the synthesis reactions it catalyzes. These can include organic metal compounds, organic anions, and chelating ligands .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it is known that organotrifluoroborates can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . Therefore, the pH of the reaction environment can influence the rate of this hydrolysis and thus the efficacy of the compound’s action. Additionally, the compound’s stability may be affected by exposure to certain substances, such as oxidizing agents or acids .
Biochemical Analysis
Biochemical Properties
Potassium 1-hexynyltrifluoroborate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in metal-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules . These interactions often involve the formation of covalent bonds between the compound and the target biomolecules, facilitating the modification and study of proteins and other macromolecules.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor-associated macrophages, high potassium levels can shape macrophage polarization and influence their anti-tumor capacity . Although specific studies on this compound are limited, its role in modulating cellular functions through similar mechanisms is plausible.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating their functions . These interactions can lead to changes in gene expression and cellular behavior. For instance, potassium ions are known to play a crucial role in maintaining cellular homeostasis and signaling, which can be influenced by compounds like this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but its long-term effects on cellular function need to be studied further . Degradation and stability studies are essential to understand how the compound behaves over extended periods and its potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of potassium compounds have been shown to influence various physiological processes, including enzyme activity and cellular metabolism . It is crucial to determine the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function within the cellular environment.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is crucial for studying its activity and function within different cellular contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium 1-hexynyltrifluoroborate typically involves the reaction of 1-hexyne with potassium trifluoroborate under specific conditions . One common method includes the use of a base, such as potassium hydroxide, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous-flow chemistry, which allows for the large-scale preparation of the compound with improved efficiency and safety . This method involves the use of specialized equipment to maintain a constant flow of reactants and products, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-hexynyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The reactions are typically carried out under inert conditions to prevent oxidation or other side reactions.
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Potassium 1-hexynyltrifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Potassium 1-hexynyltrifluoroborate can be compared with other organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate . These compounds share similar stability and reactivity patterns but differ in the specific organic groups attached to the trifluoroborate moiety . The uniqueness of this compound lies in its ability to introduce the hexynyl group into organic molecules, which can be particularly useful in the synthesis of complex structures .
List of Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Properties
IUPAC Name |
potassium;trifluoro(hex-1-ynyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIWEDIHUKYZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CCCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635601 | |
Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244301-59-5 | |
Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium trifluoro(hex-1-yn-1-yl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.